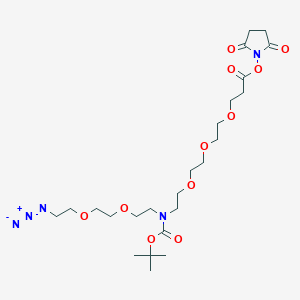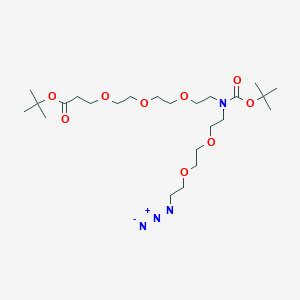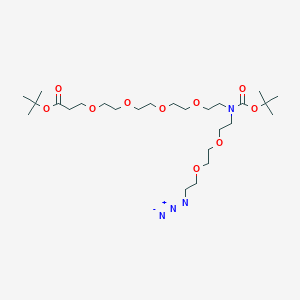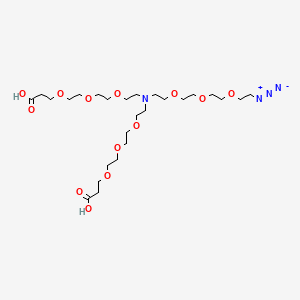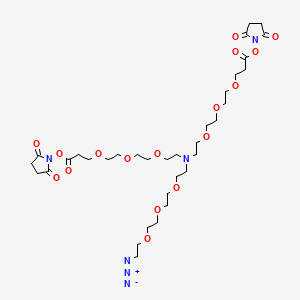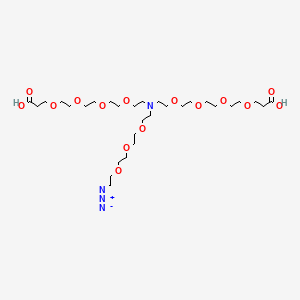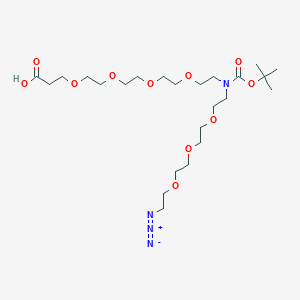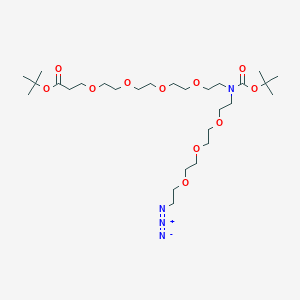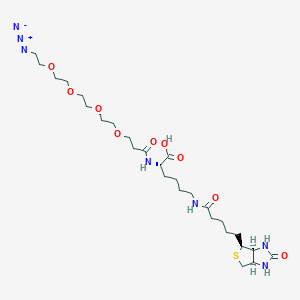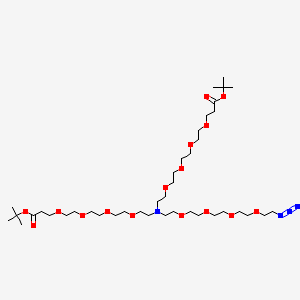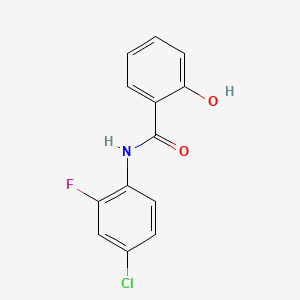
N-(4-氯-2-氟苯基)-2-羟基苯甲酰胺
描述
“N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide” is a compound that contains a benzamide group (a benzene ring attached to a carboxamide group) and a halogenated phenyl group (a benzene ring with halogen atoms). The presence of the halogen atoms, specifically chlorine and fluorine, may influence the compound’s reactivity and interactions with other molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate halogenated aniline (4-chloro-2-fluoroaniline) with 2-hydroxybenzoyl chloride to form the benzamide . This is a common method for synthesizing benzamides.Molecular Structure Analysis
The molecular structure of this compound would consist of two benzene rings connected by a carboxamide group. One of the benzene rings would have a chlorine atom at the 4-position and a fluorine atom at the 2-position .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the halogen atoms and the carboxamide group. For example, it might undergo nucleophilic aromatic substitution reactions at the halogenated positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the halogen atoms might increase its density and boiling point compared to similar compounds without halogens .科学研究应用
Osteoclastogenesis Inhibition
NDMC101 has been identified as a potential inhibitor of osteoclastogenesis . It has been shown to inhibit the formation of tartrate-resistant acid phosphatase (TRAP)+ multinucleated cells in RAW264.7 and bone marrow macrophage cells (BMMs) . This inhibition of osteoclastogenesis can help ameliorate paw swelling and inflammatory bone destruction .
Anti-Inflammatory Properties
NDMC101 has demonstrated anti-inflammatory properties. In collagen-induced arthritic (CIA) mice, oral administration of NDMC101 reduced the arthritic index and mitigated bone erosion . It also significantly reduced serum TNF-α and IL-1β concentrations .
Inhibition of Transcription Factors and Protein Kinases
The efficacy of NDMC101 is associated with the inhibition of transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK . This broad spectrum of inhibition suggests potential applications in various inflammatory and autoimmune diseases.
Potential Treatment for Rheumatoid Arthritis
Given its anti-inflammatory properties and its ability to inhibit osteoclastogenesis, NDMC101 shows promise as a potential treatment for rheumatoid arthritis . In CIA mice, NDMC101 not only reduced paw swelling but also mitigated bone erosion .
Antifungal Activities
A series of cycloadducts–pyrazoles via 1,3-dipolar cycloaddition reactions of generated nitrilimines with N-(4-chloro-2-fluorophenyl)maleimide were described . The novel compounds synthesized were characterized by 1H NMR, MS, and elemental analysis. The fungicidal tests showed that most of the title compounds exhibit significant fungicidal activities against Corynespora cassiicola .
Potential Applications in Other Inflammatory Bone Diseases
Given its ability to inhibit osteoclastogenesis and its anti-inflammatory properties, NDMC101 may have potential applications in other inflammatory bone diseases . Further clinical tests of NDMC101 for its therapeutic potential in the treatment of inflammation-induced bone diseases are warranted .
安全和危害
作用机制
Target of Action
NDMC101, also known as HS-Cm or N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide, primarily targets the transcription factors NF-κB and NFATc1 . These transcription factors play a crucial role in the differentiation and function of osteoclasts, which are cells that break down bone tissue .
Mode of Action
NDMC101 interacts with its targets by inhibiting their activity . This inhibition prevents the differentiation of osteoclast-like cells and reduces the bone-resorbing activity of mature osteoclasts . The compound’s efficacy is associated with the inhibition of multiple protein kinases, including p38, ERK, and JNK .
Biochemical Pathways
The affected biochemical pathway is the osteoclastogenesis pathway, which is the process of osteoclast differentiation . By inhibiting NF-κB and NFATc1, NDMC101 disrupts this pathway, leading to a decrease in the formation of osteoclasts and their bone-resorbing activity .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant reduction of bone erosion and inflammation when administered orally in animal models .
Result of Action
The molecular and cellular effects of NDMC101’s action include a marked inhibition of osteoclastogenesis, which leads to a reduction in paw swelling and inflammatory bone destruction . In animal models, these effects have been associated with a decrease in serum concentrations of inflammatory cytokines, such as TNF-α and IL-1β .
Action Environment
It’s worth noting that the compound’s effects have been studied in the context of inflammation-induced bone diseases, suggesting that its efficacy may be influenced by the presence and severity of inflammation .
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWCDAXACRITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |
CAS RN |
1308631-40-4 | |
| Record name | 1308631-40-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?
A1: NDMC101/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, NDMC101/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.
Q2: Are there any in vivo studies supporting the efficacy of NDMC101/HS-Cm in arthritis models?
A2: While in vivo studies specifically using NDMC101/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of NDMC101/HS-Cm in relevant in vivo models.
Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?
A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

